molecular formula C9H19NO2 B13156580 [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol

[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol

Cat. No.: B13156580
M. Wt: 173.25 g/mol
InChI Key: ZURWYCCVMWOIIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol: is an organic compound with a unique structure that includes an oxane ring substituted with aminomethyl and hydroxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol typically involves the reaction of 2,6-dimethyloxan with formaldehyde and ammonia under controlled conditions. The reaction proceeds through the formation of an intermediate, which is then reduced to yield the final product. The reaction conditions often include a solvent such as ethanol and a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxymethyl group in [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol can undergo oxidation to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The aminomethyl group can participate in substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted oxane derivatives.

Scientific Research Applications

Chemistry: In chemistry, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development.

Medicine: In medicine, derivatives of this compound may be explored for their therapeutic potential. These derivatives could act as inhibitors or modulators of specific biological pathways, offering potential treatments for various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The hydroxymethyl group can participate in redox reactions, altering the oxidative state of the target molecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • [4-(Aminomethyl)-2,6-dimethylphenoxy]methanol
  • [4-(Aminomethyl)-2,6-dimethylphenyl]methanol
  • [4-(Aminomethyl)-2,6-dimethylpyridin-4-yl]methanol

Comparison: Compared to these similar compounds, [4-(Aminomethyl)-2,6-dimethyloxan-4-yl]methanol has a unique oxane ring structure, which imparts different chemical and physical properties. This uniqueness can influence its reactivity, stability, and interaction with biological targets, making it a distinct compound with specific applications.

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

[4-(aminomethyl)-2,6-dimethyloxan-4-yl]methanol

InChI

InChI=1S/C9H19NO2/c1-7-3-9(5-10,6-11)4-8(2)12-7/h7-8,11H,3-6,10H2,1-2H3

InChI Key

ZURWYCCVMWOIIY-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CC(O1)C)(CN)CO

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.